molecular formula C6H10N2O B12934846 2,3,5-Trimethyl-3,5-dihydro-4H-imidazol-4-one CAS No. 32023-93-1

2,3,5-Trimethyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12934846
CAS No.: 32023-93-1
M. Wt: 126.16 g/mol
InChI Key: WFXDHDDBCTZAED-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-1H-imidazol-5(4H)-one is a heterocyclic organic compound with a five-membered ring structure It is characterized by the presence of three methyl groups attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trimethyl-1H-imidazol-5(4H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,2-diaminopropane with acetic anhydride can yield 1,2,4-trimethylimidazole, which can then be oxidized to form 1,2,4-Trimethyl-1H-imidazol-5(4H)-one.

Industrial Production Methods

In industrial settings, the production of 1,2,4-Trimethyl-1H-imidazol-5(4H)-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the imidazole ring.

Scientific Research Applications

1,2,4-Trimethyl-1H-imidazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Trimethyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylimidazole: Lacks one methyl group compared to 1,2,4-Trimethyl-1H-imidazol-5(4H)-one.

    1,3-Dimethylimidazole: Has a different methyl group arrangement.

    2,4,5-Trimethylimidazole: Has an additional methyl group at a different position.

Uniqueness

1,2,4-Trimethyl-1H-imidazol-5(4H)-one is unique due to its specific methyl group arrangement, which influences its chemical reactivity and potential applications. This distinct structure can result in different physical and chemical properties compared to similar compounds.

Properties

CAS No.

32023-93-1

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1,2,4-trimethyl-4H-imidazol-5-one

InChI

InChI=1S/C6H10N2O/c1-4-6(9)8(3)5(2)7-4/h4H,1-3H3

InChI Key

WFXDHDDBCTZAED-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=N1)C)C

Origin of Product

United States

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